What is Glycidyl Caprate-d19 and its chemical structure
What is Glycidyl Caprate-d19 and its chemical structure
An In-Depth Technical Guide to Glycidyl Caprate-d19
Executive Summary
In the landscape of modern analytical chemistry, particularly within bioanalysis and drug development, the demand for precision and accuracy is non-negotiable. The challenges posed by complex biological matrices, sample preparation variability, and instrumental fluctuations necessitate robust methodologies to ensure data integrity. Stable isotope-labeled (SIL) internal standards have emerged as the "gold standard" for quantitative mass spectrometry, and among these, deuterated compounds offer a superb balance of performance and accessibility.[1] This guide provides a comprehensive technical overview of Glycidyl Caprate-d19, a deuterated analogue of Glycidyl Caprate. We will delve into its chemical structure, physicochemical properties, and its critical role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. This document is intended for researchers, analytical scientists, and quality control professionals who require a deep understanding of this reagent to develop and validate high-performance quantitative assays.
Chemical Identity and Physicochemical Properties
Glycidyl Caprate-d19 is the deuterated form of Glycidyl Caprate, an ester formed from glycidol and capric acid (decanoic acid). The "-d19" designation indicates that the 19 hydrogen atoms on the decanoate acyl chain have been replaced with deuterium atoms. This isotopic substitution is the key to its function as an internal standard, as it becomes chemically identical to the analyte of interest but is mass-shifted, allowing for distinct detection by a mass spectrometer.[2]
Chemical Structure
The molecule consists of a glycidyl (2,3-epoxypropyl) group esterified with a deuterated caprate (decanoyl) chain.[3][4] The presence of the reactive epoxide ring and the long, non-polar, deuterated alkyl chain defines its chemical behavior and solubility.[3]
Caption: Chemical structure of Glycidyl Caprate-d19.
Physicochemical Data Summary
The following table summarizes the key identification and property data for Glycidyl Caprate-d19.
| Property | Value | Source(s) |
| IUPAC Name | oxiran-2-ylmethyl (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadeuterio)decanoate | N/A |
| Synonyms | Decanoic Acid 2-Oxiranylmethyl Ester-d19, Glycidyl Decanoate-d19 | [3][4] |
| Molecular Formula | C₁₃H₅D₁₉O₃ | [3][4][5] |
| Molecular Weight | 247.44 g/mol | [3][5] |
| CAS Number | Not available for deuterated form. Unlabeled is 26411-50-7. | [4][6] |
| Appearance | Not specified, likely a colorless oil or solid. | [4] |
| Storage Conditions | 2-8°C Refrigerator | [4] |
The Rationale for Deuterated Internal Standards
The fundamental principle of using an internal standard (IS) is to add a fixed quantity of a non-endogenous compound to every sample, calibrator, and quality control (QC) sample prior to any sample preparation steps.[1] The IS experiences the same physical losses and instrumental variations as the analyte. By measuring the peak area ratio of the analyte to the IS, these variations are normalized, leading to significantly improved precision and accuracy.[7]
Why is a stable isotope-labeled (SIL) version the ideal IS?
-
Co-elution: A SIL-IS is chemically identical to the analyte, meaning it has the same polarity, pKa, and solubility. This ensures it behaves identically during chromatographic separation, co-eluting with the analyte. This is critical for correcting matrix effects, which are most pronounced at the analyte's retention time.[1][7]
-
Similar Ionization Efficiency: Because the chemical structure is the same, the SIL-IS and the analyte exhibit nearly identical ionization behavior in the mass spectrometer source (e.g., ESI, APCI).[2] This ensures that any ion suppression or enhancement from the sample matrix affects both the analyte and the IS to the same degree.[2][7]
-
Mass Differentiable: The incorporation of deuterium increases the mass of the molecule without significantly altering its chemical properties.[2] This allows the mass spectrometer to easily distinguish between the analyte and the IS, enabling simultaneous detection and quantification.
Glycidyl Caprate-d19 is the ideal IS for the quantification of Glycidyl Caprate, a compound of interest in food safety analysis, particularly in edible oils and fats where it can form during high-temperature processing.[8][9]
Synthesis and Quality Control
Conceptual Synthesis Pathway
The synthesis of Glycidyl Caprate-d19 involves two key stages: the preparation of deuterated capric acid and its subsequent esterification with a glycidyl group.
-
Deuteration of Capric Acid: This is the most complex step, often achieved through methods like catalytic H-D exchange on the fatty acid or by starting with smaller deuterated precursors and building the C10 chain.
-
Esterification: The resulting Capric Acid-d19 is reacted with a glycidyl donor, such as epichlorohydrin or glycidol, to form the final ester. This reaction can be catalyzed chemically or enzymatically.[3][10] For instance, the reaction could proceed via phase transfer catalysis using epichlorohydrin and a base.[3]
Quality Control Parameters
For Glycidyl Caprate-d19 to function reliably as an internal standard, it must meet stringent quality criteria:
-
Chemical Purity: Must be high (>98%) to avoid introducing interfering substances into the analysis. This is typically verified by LC-MS or GC-MS.
-
Isotopic Enrichment: The percentage of molecules that are fully deuterated (d19) must be high (typically ≥98%), with minimal contribution from partially deuterated (d1-d18) or unlabeled (d0) species.[2] This is crucial to prevent isotopic crosstalk, where the signal from the IS could interfere with the analyte signal, especially at low concentrations. This is confirmed by high-resolution mass spectrometry.
Application: Quantitative Analysis of Glycidyl Caprate in Edible Oil
This section outlines a representative protocol for using Glycidyl Caprate-d19 to quantify its unlabeled analogue in a complex matrix like palm oil, a common application in food safety testing.[8][11]
Experimental Workflow Diagram
Caption: Workflow for quantitation of Glycidyl Caprate using a deuterated IS.
Detailed Protocol
This protocol is adapted from established methods for analyzing glycidyl esters in oils.[8][11]
1. Preparation of Standards and Samples:
- Calibration Curve: Prepare a series of calibration standards by spiking blank matrix (oil free of glycidyl esters) with known concentrations of unlabeled Glycidyl Caprate (e.g., 0.1 to 10 mg/kg).
- Internal Standard Spiking: To each calibrator, QC, and unknown sample, add a fixed amount of Glycidyl Caprate-d19 solution (e.g., to a final concentration of 1 mg/kg). This must be done at the very beginning of the process.
- Sample Weighing: Accurately weigh 100 mg of the oil sample into a centrifuge tube.
2. Extraction and Cleanup:
- Dissolution: Add 1 mL of acetone to the oil sample and vortex thoroughly.
- Solid Phase Extraction (SPE): Employ a two-step SPE cleanup to remove interfering lipids.[8][11]
- C18 SPE: Condition a C18 cartridge with methanol and water. Load the acetone-dissolved sample. Wash with a polar solvent mixture and elute the glycidyl esters with methanol.
- Silica SPE: Condition a silica cartridge with hexane. Load the eluate from the C18 step. Wash with a non-polar solvent (e.g., 5% ethyl acetate in hexane) and elute the analytes with a more polar solvent mixture.
- Evaporation and Reconstitution: Evaporate the final eluate to dryness under a stream of nitrogen. Reconstitute the residue in 250 µL of a methanol/isopropanol (1:1, v/v) mixture.[11]
3. LC-MS/MS Analysis:
- LC System: Use a reverse-phase C18 column (e.g., 150 x 3 mm, 3 µm) maintained at an elevated temperature (e.g., 60 °C) to ensure solubility.[12]
- Mobile Phase: Use a gradient elution with methanol or a mixture of methanol/acetonitrile/water.[11][12]
- MS/MS Detection: Use a tandem quadrupole mass spectrometer operating in positive ion mode with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[8][13]
- MRM Transitions: Monitor at least two specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard to ensure specificity and confirm identity.
- Hypothetical Analyte (Glycidyl Caprate): Q1/Q3 transitions (e.g., m/z 229 -> 113)
- Hypothetical IS (Glycidyl Caprate-d19): Q1/Q3 transitions (e.g., m/z 248 -> 132)
4. Data Analysis:
- Integrate the peak areas for both the analyte and the IS in all injections.
- Calculate the peak area ratio (Analyte Area / IS Area) for each point.
- Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. Apply a linear regression fit.
- Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.
Safety and Handling
While specific toxicity data for Glycidyl Caprate-d19 is not available, compounds containing a glycidyl group should be handled with care. The epoxide moiety is reactive and can be an irritant.[3][14][15] Standard laboratory safety practices should be followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation, ingestion, and direct skin contact.
Conclusion
Glycidyl Caprate-d19 is an essential tool for any laboratory performing quantitative analysis of Glycidyl Caprate. Its design as a stable isotope-labeled internal standard allows it to perfectly mimic the behavior of the native analyte throughout the entire analytical workflow.[1] This co-behavior robustly corrects for variability in sample extraction and matrix-induced ion suppression, which is paramount when analyzing complex samples like edible oils.[7][16] By incorporating Glycidyl Caprate-d19 into validated LC-MS/MS methods, researchers and drug development professionals can achieve the highest levels of accuracy, precision, and confidence in their quantitative results, ensuring data integrity for regulatory submissions and critical research outcomes.
References
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- Armin, A. et al. A Review: Use of Deuterated Internal Standards in Mass Spectometry Techniques. World Journal of Pharmaceutical Research.
- LGC Standards. Glycidyl Caprate-d19 | TRC-G615502-2.5MG.
- ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Shimadzu Scientific Instruments. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
- Pharmaffiliates. Chemical Name : Glycidyl Caprate-d19.
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- Kuhlmann, J. Glycidyl fatty acid esters in food by LC-MS/MS: method development. PubMed.
- Byrdwell, W.C. Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC–MS. PMC.
- Kuhlmann, J. Glycidyl fatty acid esters in food by LC-MS/MS: Method development. ResearchGate.
- Clearsynth. Glycidyl Caprylate Stable Isotopes Product List.
- Horvat, M. et al. Analysis of MCPD and Glycidyl Fatty Acid Esters in Refined Plant Oils by Supercritical Fluid Chromatography– High-Resolution Mass Spectrometry. LCGC International.
- Botos, J. et al. FORMATION OF GLYCIDYL ESTERS DURING THE DEODORIZATION OF VEGETABLE OILS. Journal of Food Physics.
- CymitQuimica. CAS 106-90-1: Glycidyl acrylate.
- CAMEO Chemicals. GLYCIDYL METHACRYLATE.
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